6,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15289861
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 6,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-4-5-14-19-20-17(24-14)18-16(22)13-8-12(21)11-7-9(2)6-10(3)15(11)23-13/h6-8H,4-5H2,1-3H3,(H,18,20,22) |
| Standard InChI Key | OTPJYLYODSOSPH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a 4H-chromene backbone with a 4-oxo group at position 4, methyl groups at positions 6 and 8, and a carboxamide linkage at position 2 connecting to a 5-propyl-1,3,4-thiadiazol-2-yl group. The chromene ring (benzopyran-4-one) provides planar aromaticity, while the thiadiazole introduces nitrogen-sulfur heterocyclic complexity. The propyl chain at position 5 of the thiadiazole enhances lipophilicity, potentially influencing membrane permeability.
Structural formula:
Conformational Analysis
X-ray crystallography of analogous chromene-thiadiazole hybrids reveals a near-planar chromene system with slight puckering at the pyran oxygen. The thiadiazole ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the amide NH and thiadiazole sulfur . Substituents like the 5-propyl group induce steric effects, altering dihedral angles between the chromene and thiadiazole planes.
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a three-step protocol adapted from chromene carboxamide methodologies :
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Formation of Chromene Ester:
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Hydrolysis to Carboxylic Acid:
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Amidation with 5-Propyl-1,3,4-Thiadiazol-2-Amine:
Reaction Mechanism
The amidation proceeds through a mixed anhydride intermediate. PyBOP facilitates carboxylate activation, forming an active ester that reacts with the thiadiazole amine. Steric hindrance from the 5-propyl group necessitates extended reaction times (24–48 h) for complete conversion .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (), sparingly soluble in water ().
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Stability: Stable under inert atmospheres up to 200°C (DSC data). Aqueous solutions (pH 7.4) show 90% degradation over 72 h, indicating hydrolytic susceptibility at the amide bond .
Spectroscopic Characterization
Biological Activity and Mechanisms
Anticancer Activity
Preliminary MTT assays on MCF-7 cells show IC = 12.5 µM, linked to topoisomerase II inhibition. The methyl groups at positions 6 and 8 augment intercalation into DNA grooves, as confirmed by molecular docking.
Applications and Future Directions
Pharmaceutical Development
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Lead Optimization: Modifying the propyl chain to cyclopropyl or fluorinated variants may improve metabolic stability .
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Combination Therapy: Synergy with β-lactam antibiotics against MRSA observed in vitro (FICI = 0.25) .
Agrochemical Uses
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Herbicidal Activity: 80% inhibition of Amaranthus retroflexus growth at 100 ppm, attributed to photosynthesis disruption.
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